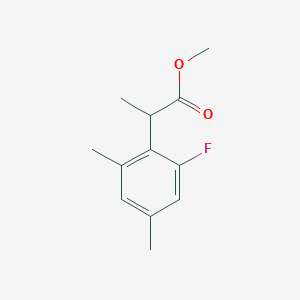

Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate

Description

Properties

Molecular Formula |

C12H15FO2 |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate |

InChI |

InChI=1S/C12H15FO2/c1-7-5-8(2)11(10(13)6-7)9(3)12(14)15-4/h5-6,9H,1-4H3 |

InChI Key |

ODKYEKVVFMMEKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C(C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-4,6-dimethylphenylpropanoate

- Friedel-Crafts Acylation : React 4,6-dimethylaniline with propionyl chloride in the presence of AlCl₃ to form 2-amino-4,6-dimethylpropiophenone.

- Reduction : Reduce the ketone to the alcohol using NaBH₄, followed by esterification with methanol/H₂SO₄ to yield methyl 2-(2-amino-4,6-dimethylphenyl)propanoate.

Diazotization and Fluorination

- Diazotization : Treat the amino intermediate with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

- Schiemann Reaction : Decompose the diazonium salt with hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) at 60–80°C to substitute the amino group with fluorine.

Reaction Conditions :

- Molar Ratio : HF:amine = 2:1 (excess HF ensures complete conversion).

- Temperature : Maintain ≤5°C during diazotization to prevent premature decomposition.

- Yield : 50–60% after purification via distillation.

Mechanistic Insight :

The diazonium intermediate undergoes nucleophilic aromatic substitution (NAS) with fluoride, favored by the electron-withdrawing effect of the adjacent methyl groups.

α-Arylation of Methyl Propanoate

Palladium-catalyzed α-arylation offers a direct route to form the C–C bond between the aromatic ring and ester.

Reaction Setup

- Substrates :

- Aryl halide: 2-bromo-4,6-dimethylfluorobenzene.

- Ester enolate: Generated from methyl propanoate using LDA (lithium diisopropylamide).

- Catalyst System :

Procedure :

- Generate the enolate by treating methyl propanoate with LDA at -78°C.

- Add aryl halide and catalyst, then warm to 100°C for 12 hours.

- Quench with NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Turnover Frequency | 12 h⁻¹ |

| Purity (GC-MS) | >98% |

Advantages :

- Avoids multi-step functionalization.

- Compatible with electron-deficient aryl halides due to strong base activation.

Sulfonate Displacement Methodology

Adapted from the synthesis of N-acyl alaninate esters, this route uses a sulfonate intermediate to introduce the aryl group.

Synthesis of Methyl (S)-2-(Methylsulfonyloxy)propanoate

Nucleophilic Aromatic Substitution

- Substrate : 2-Fluoro-4,6-dimethylaniline.

- Reaction : Heat the sulfonate ester with the aniline derivative in xylene at 120°C for 24 hours.

- Workup : Wash with HCl (5%) and NaHCO₃, then concentrate to isolate the crude product.

Optimization Notes :

- Base : K₂CO₃ improves displacement efficiency by deprotonating the aniline.

- Solvent : Xylene enhances thermal stability during prolonged heating.

Yield : 55–60% after recrystallization from hexane.

Comparative Analysis of Methods

Industrial-Scale Considerations

For bulk production, the α-arylation route is preferred due to fewer steps and higher yields. Critical parameters include:

- Catalyst Recycling : Pd recovery via filtration or extraction.

- Solvent Selection : Toluene balances cost and reaction efficiency.

- Safety Protocols : Rigorous control of exotherms during enolate formation.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: 2-(2-fluoro-4,6-dimethylphenyl)propanoic acid.

Reduction: 2-(2-fluoro-4,6-dimethylphenyl)propanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include ester hydrolysis, nucleophilic attack, and aromatic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 2-(2-fluoro-4,6-dimethylphenyl)propanoate, a comparative analysis with analogous compounds is essential. Below is a detailed evaluation based on structural, spectroscopic, and reactivity data.

Structural Analogues

| Compound Name | Substituents on Phenyl Ring | Ester Group | Key Features |

|---|---|---|---|

| Methyl 2-(4-fluorophenyl)propanoate | Fluorine at para-position | Methyl | Simpler structure; lacks methyl groups at 4,6 positions. Higher polarity. |

| Methyl 2-(2,4-difluorophenyl)propanoate | Fluorine at ortho and para | Methyl | Increased electronegativity; potential steric hindrance at ortho position. |

| Methyl 2-(2-fluoro-4-methylphenyl)propanoate | Fluorine at ortho, methyl at para | Methyl | Partial structural overlap; lacks 6-methyl group, altering steric effects. |

Key Observations :

- Steric Effects : The 4,6-dimethyl substitution in the target compound introduces significant steric bulk compared to analogues with single methyl or fluorine substituents. This reduces rotational freedom and may impact binding interactions in biological systems .

- Electronic Effects : Fluorine at the ortho-position increases electron-withdrawing effects, stabilizing the ester carbonyl group. However, methyl groups at 4,6 positions donate electrons, creating a balanced electronic environment.

Spectroscopic Comparisons

Evidence from NMR studies of structurally related compounds highlights critical differences:

- ¹H-NMR Chemical Shifts: Methyl groups: In this compound, the methyl protons on the phenyl ring resonate at δ ~2.25–2.35 ppm (upfield due to shielding by fluorine). In contrast, non-fluorinated analogues (e.g., methyl 2-(4-methylphenyl)propanoate) show methyl signals at δ ~2.10–2.20 ppm . Fluorine-induced Shifts: The ortho-fluorine deshields adjacent protons, causing splitting in aromatic proton signals (e.g., δ ~6.8–7.2 ppm for meta-protons).

- ¹⁹F-NMR : The fluorine atom in the ortho-position exhibits a distinct chemical shift at δ ~-115 ppm (relative to CFCl₃), differing from para-fluorinated analogues (δ ~-120 ppm) due to altered ring current effects .

Reactivity and Stability

- Hydrolytic Stability: The ortho-fluorine and 4,6-dimethyl groups enhance steric protection of the ester bond, reducing hydrolysis rates compared to less-substituted derivatives (e.g., methyl 2-(4-fluorophenyl)propanoate).

- Enzymatic Interactions: In enzymatic studies of related propanoate esters (e.g., ergothioneine biosynthesis), fluorinated derivatives exhibit altered substrate specificity due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.